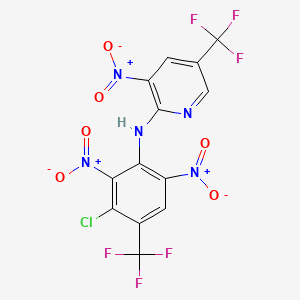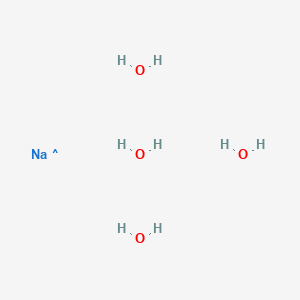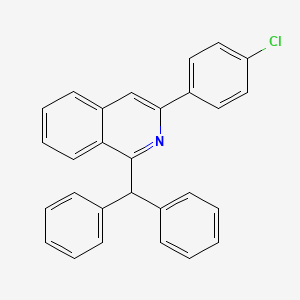
1-Benzhydryl-3-(4-chlorophenyl)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzhydryl-3-(4-chlorophenyl)isoquinoline is an organic compound that belongs to the isoquinoline family. This compound is characterized by the presence of a benzhydryl group and a 4-chlorophenyl group attached to the isoquinoline core. Isoquinolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzhydryl-3-(4-chlorophenyl)isoquinoline can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where a benzhydryl amine reacts with a 4-chlorobenzaldehyde in the presence of an acid catalyst to form the desired isoquinoline derivative. The reaction typically requires mild to moderate heating and can be carried out in solvents like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzhydryl-3-(4-chlorophenyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline compounds.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Benzhydryl-3-(4-chlorophenyl)isoquinoline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Benzhydryl-3-(4-chlorophenyl)isoquinoline exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
1-Benzhydryl-3-phenylisoquinoline: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-Benzhydryl-3-(4-methylphenyl)isoquinoline: Contains a methyl group instead of a chlorine atom, leading to different chemical properties.
Uniqueness: 1-Benzhydryl-3-(4-chlorophenyl)isoquinoline is unique due to the presence of the 4-chlorophenyl group, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.
Eigenschaften
CAS-Nummer |
136409-32-0 |
|---|---|
Molekularformel |
C28H20ClN |
Molekulargewicht |
405.9 g/mol |
IUPAC-Name |
1-benzhydryl-3-(4-chlorophenyl)isoquinoline |
InChI |
InChI=1S/C28H20ClN/c29-24-17-15-20(16-18-24)26-19-23-13-7-8-14-25(23)28(30-26)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-19,27H |
InChI-Schlüssel |
UXNQXZHBUPJAGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC(=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




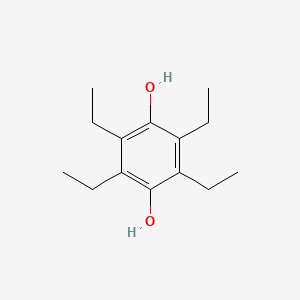
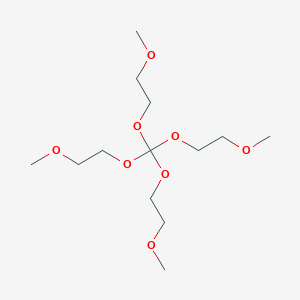

![4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide](/img/structure/B14281029.png)
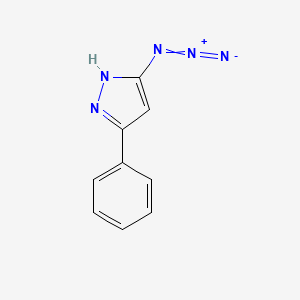
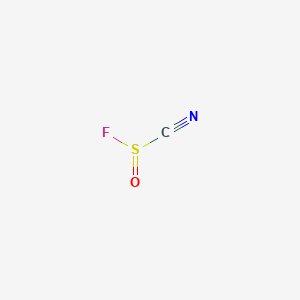

![1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one](/img/structure/B14281060.png)
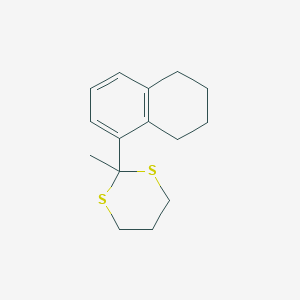
![1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane](/img/structure/B14281067.png)
